molecular formula C8H7NO5 B1356497 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone CAS No. 89684-58-2

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone

Cat. No. B1356497
CAS RN: 89684-58-2
M. Wt: 197.14 g/mol
InChI Key: UIRUEYNZXBZBDK-UHFFFAOYSA-N
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Description

“1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H7NO5 . It is also known by its IUPAC name, 1-(2,4-dihydroxy-3-nitrophenyl)ethanone .


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” consists of an ethanone group (C2H2O) attached to a 2,4-dihydroxy-3-nitrophenyl group . The exact mass of the molecule is 197.03242232 .


Physical And Chemical Properties Analysis

“1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” is a pale-yellow to yellow-brown solid . It has a molecular weight of 197.15 and a density of 1.520±0.06 g/cm3 . Its melting point is 102 °C .

Scientific Research Applications

Phase Equilibrium Research

Research on solid-liquid phase equilibrium and ternary phase diagrams of nitrophenyl ethanones, which are structurally similar to 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone, has been conducted. This study, focusing on 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone, explored their solubility in different solvents and temperatures, providing valuable data for the separation of these compounds (Li et al., 2019).

Organic Synthesis

A study demonstrated the synthesis of aminobenzo[b]thiophenes using 1-(2-chloro-5-nitrophenyl)ethanone, a compound related to 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone. This process involved a convenient one-pot synthesis method, indicating potential applications in organic compound synthesis (Androsov et al., 2010).

Charge Density Analysis

The charge density of 1-(2-hydroxy-5-nitrophenyl)ethanone, structurally related to 1-(2,4-Dihydroxy-3-nitrophenyl)ethanone, was analyzed using X-ray and neutron diffraction data. This research provided insights into the molecular bonding features and pi-delocalization of the compound, relevant for understanding its chemical properties (Hibbs et al., 2003).

Safety And Hazards

The safety information available indicates that “1-(2,4-Dihydroxy-3-nitrophenyl)ethanone” may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include washing hands and face thoroughly after handling, wearing protective gloves and eye protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-(2,4-dihydroxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-4(10)5-2-3-6(11)7(8(5)12)9(13)14/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRUEYNZXBZBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50536001
Record name 1-(2,4-Dihydroxy-3-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxy-3-nitrophenyl)ethanone

CAS RN

89684-58-2
Record name 1-(2,4-Dihydroxy-3-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50536001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Nitrobenzene-1,3-diol (24.5 g) was added portionwise over 15 minutes to a vigorously stirred solution of aluminum chloride (46.3 g) in nitrobenzene (325 mL). Acetic anhydride (15.7 mL) was then added dropwise to the mixture over a further 15 minutes and the mixture then heated at 100° C. for 5 h. The reaction was cooled to ambient temperature and carefully quenched with ice cold 2M hydrochloric acid (300 mL). The mixture was extracted with diethyl ether (2×500 mL) and the combined diethyl ether extracts then extracted with 2M aqueous sodium hydroxide (2×400 mL). The combined basic extracts were washed with diethyl ether (4×500 mL) and then acidified to pH 1 with 2M hydrochloric acid (700 mL). The resulting precipitate was filtered off, washed with water, and dried under vacuum at 40° C. to afford the subtitled compound as a yellow-brown solid. Yield 29.5 g.
Quantity
24.5 g
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The extraction solvent can be changed from diethyl ether to di-isopropyl ether. For example: Nitrobenzene (87.5 mL) was added to aluminium trichloride (46.33 g). 2-nitroresorcinol (25 g), in nitrobenzene (112.5 mL) was added. The mixture was cooled to 5° C. and acetic acid anhydride (15.68 mL) added maintaining the internal temperature below 20° C. The mixture was heated to 100° C. for 2 h then cooled to 5° C. Cold (3° C.) 3M aqueous hydrogen chloride (200 mL) was charged. The mixture was heated to 20° C. then di-isopropylether (200 mL) charged. The aqueous phase was removed and the organic phase extracted with 2 M aqueous sodium hydroxide (200 mL). The aqueous phase was washed with di-isopropylether (200 mL). The aqueous phase was removed and heated to 50° C. 3 M aqueous hydrogen chloride (467.5 mL) was charged and the mixture cooled to 20° C. The suspension was filtered, washed with water (50 mL) and dried under vacuum to yield the title compound (31.14 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46.33 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
112.5 mL
Type
solvent
Reaction Step Three
Quantity
15.68 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Six
Quantity
87.5 mL
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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